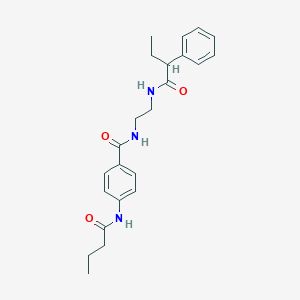
4-butyramido-N-(2-(2-phenylbutanamido)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzamide compounds, such as “4-butyramido-N-(2-(2-phenylbutanamido)ethyl)benzamide”, can be performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of “4-butyramido-N-(2-(2-phenylbutanamido)ethyl)benzamide” can be determined using various spectroscopic methods, including IR, 1H NMR, and 13C NMR .Chemical Reactions Analysis
The chemical reactions involving “4-butyramido-N-(2-(2-phenylbutanamido)ethyl)benzamide” can be studied using various physicochemical methods . For instance, the formation of an ion-associate complex between bio-active molecules and/or organic molecules is crucial to comprehending the relationships between bioactive molecules and receptor interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-butyramido-N-(2-(2-phenylbutanamido)ethyl)benzamide” can be analyzed using various methods, including infrared spectra, NMR, elemental analysis, and mass spectrometry .Aplicaciones Científicas De Investigación
Novel Benzamide Derivatives and Their Biological Activity
Benzamide derivatives have been synthesized and evaluated for various biological activities, including their role in cancer research. For instance, certain benzamide compounds have shown promising antiproliferative activity against human lung carcinoma cells, suggesting potential therapeutic applications in oncology. These compounds can induce apoptotic pathways, activate p53, and modulate death receptors, highlighting their relevance in studying cancer cell biology and developing anti-cancer strategies (Raffa et al., 2019).
Benzamide Derivatives as Histone Deacetylase Inhibitors
Some benzamide derivatives have been identified as potent inhibitors of histone deacetylase (HDA), an enzyme critical in the regulation of gene expression. These inhibitors can cause hyperacetylation of nuclear histones in tumor cell lines, affecting cell cycle distribution and potentially leading to antitumor effects. This property makes them valuable in the research of novel chemotherapeutic agents for treating cancers insensitive to traditional treatments (Saito et al., 1999).
Benzamide-Based Compounds in Antiviral Research
The synthesis of novel benzamide-based compounds and their evaluation for antiavian influenza virus activity have been reported. This research provides a foundation for developing new antiviral agents, demonstrating the versatility of benzamide derivatives in addressing various infectious diseases (Hebishy et al., 2020).
Enzyme Inhibition by Benzamide Derivatives
Enzyme inhibition studies have revealed the potential of certain benzamide derivatives to act as inhibitors against specific enzymes, offering insights into their role in various biological processes and potential therapeutic applications. For example, specific derivatives have been studied for their inhibition of butyrylcholinesterase, an enzyme relevant in the context of Alzheimer's disease research, indicating their potential as therapeutic agents (Hussain et al., 2016).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(butanoylamino)-N-[2-(2-phenylbutanoylamino)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-3-8-21(27)26-19-13-11-18(12-14-19)22(28)24-15-16-25-23(29)20(4-2)17-9-6-5-7-10-17/h5-7,9-14,20H,3-4,8,15-16H2,1-2H3,(H,24,28)(H,25,29)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXXSSMHIVQQFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)C(CC)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butyramido-N-(2-(2-phenylbutanamido)ethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(2,4-Difluorophenoxy)-3-nitrophenyl]methyl 3-chlorobenzoate](/img/structure/B2590539.png)
![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-(7-hydroxy-1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one](/img/structure/B2590541.png)
![5-((3,5-Dimethylpiperidin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2590542.png)
![7-Chloro-6-methyl-1-phenyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2590544.png)
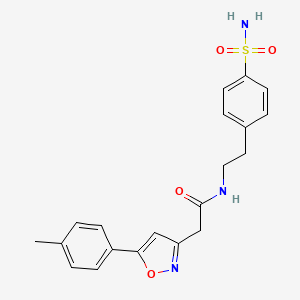
![2-[[1-(4-Methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2590548.png)
![2-[1-(2-Pyrazol-1-ylethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2590550.png)
![4-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-hydrazinopyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2590551.png)
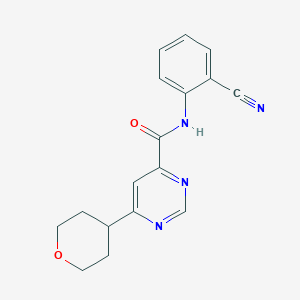
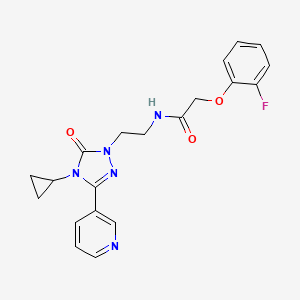
![N-(2-fluorophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2590557.png)
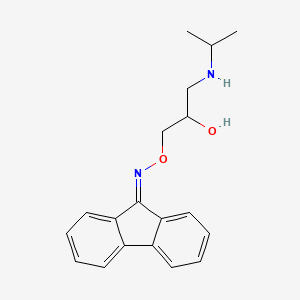
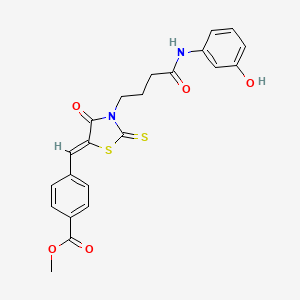
![N-(4-bromo-3-methylphenyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2590560.png)